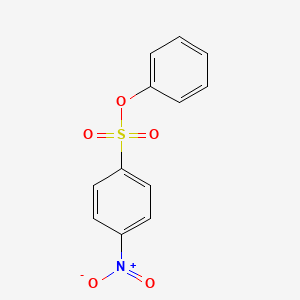

Phenyl 4-nitrobenzenesulfonate

Description

Structure

3D Structure

Properties

CAS No. |

32337-46-5 |

|---|---|

Molecular Formula |

C12H9NO5S |

Molecular Weight |

279.27 g/mol |

IUPAC Name |

phenyl 4-nitrobenzenesulfonate |

InChI |

InChI=1S/C12H9NO5S/c14-13(15)10-6-8-12(9-7-10)19(16,17)18-11-4-2-1-3-5-11/h1-9H |

InChI Key |

MVDNOADISFLEHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Phenyl 4-Nitrobenzenesulfonate (CAS 14338-36-6): A Strategic Nosylate Reagent in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of advanced organic synthesis and medicinal chemistry, the strategic selection of leaving groups dictates the success of complex nucleophilic substitutions. Phenyl 4-nitrobenzenesulfonate (CAS 14338-36-6), commonly referred to as a phenyl nosylate, serves as a highly reactive aryl sulfonate ester. Driven by the profound electron-withdrawing nature of the para-nitro group, the nosylate anion acts as an exceptionally stable leaving group. This technical guide explores the physicochemical properties, mechanistic causality, and self-validating synthetic protocols of Phenyl 4-nitrobenzenesulfonate, detailing its critical role in the development of novel active pharmaceutical ingredients (APIs) and chemosensors.

Physicochemical Profiling & Spectroscopic Signatures

Understanding the baseline physical and spectroscopic properties of Phenyl 4-nitrobenzenesulfonate is critical for reaction monitoring and product validation. The strong electron-withdrawing effect of the nitro group not only impacts reactivity but also provides distinct spectroscopic signatures, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical & Spectroscopic Profile of Phenyl 4-Nitrobenzenesulfonate

| Property | Value / Description |

| CAS Number | 14338-36-6 |

| Molecular Formula | C₁₂H₉NO₅S |

| Molecular Weight | 279.27 g/mol |

| Appearance | Pale yellow solid[1] |

| Melting Point | 145–161 °C (varies by crystalline form/purity)[2] |

| IR (ATR, cm⁻¹) | 3108, 1524 (NO₂), 1349 (NO₂), 1194 (SO₂), 1141 (SO₂)[1] |

| ¹H NMR (270 MHz, CDCl₃) | δ = 8.37 (d, J = 8.9 Hz, 2H), 8.03 (d, J = 8.9 Hz, 2H), 7.37−7.29 (m, 3H), 6.99 (dd, J = 8.1, 2.2 Hz, 2H)[1] |

The "Nosylate Advantage": Mechanistic Causality in Organic Synthesis

The utility of Phenyl 4-nitrobenzenesulfonate stems from the intrinsic stability of the 4-nitrobenzenesulfonate (nosylate) anion once displaced.

Causality of Reactivity:

In nucleophilic substitution (

Table 2: Comparative Leaving Group Reactivity (Conceptual Solvolysis Rates)

| Leaving Group | Conjugate Acid | Relative Reactivity ( |

| Mesylate (-OMs) | -1.9 | 1 |

| Tosylate (-OTs) | -2.8 | ~1.5 - 2 |

| Nosylate (-ONs) | -3.2 | ~10 - 20 |

| Triflate (-OTf) | -14.0 | ~10⁴ |

Synthetic Methodologies & Self-Validating Protocols

While advanced methods, such as 1, have been developed to synthesize aryl sulfonate esters under mild conditions[1], the classical nucleophilic acyl substitution remains the most scalable approach in drug development.

Protocol 1: Standard Laboratory Synthesis of Phenyl 4-nitrobenzenesulfonate

Objective: Synthesize Phenyl 4-nitrobenzenesulfonate via the esterification of phenol with 4-nitrobenzenesulfonyl chloride.

Causality of Reagents: Triethylamine (TEA) is utilized as a non-nucleophilic base to neutralize the

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of phenol (1.0 equiv) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.

-

Base Addition: Add 15.0 mmol of Triethylamine (TEA, 1.5 equiv). Cool the mixture to 0 °C using an ice bath to control the exothermic reaction.

-

Electrophile Addition: Dissolve 11.0 mmol of 4-nitrobenzenesulfonyl chloride (1.1 equiv) in 10 mL of DCM. Add this solution dropwise over 15 minutes to prevent localized heating and side reactions.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The disappearance of the phenol spot and the emergence of a highly UV-active spot (254 nm) indicates complete conversion.

-

Workup: Quench the reaction with 15 mL of saturated aqueous

. Extract the organic layer, wash with brine, dry over anhydrous -

Self-Validating Check (NMR): Dissolve a crude sample in

. The appearance of a distinct AA'BB' spin system (two doublets at

Fig 1. Synthetic workflow for Phenyl 4-nitrobenzenesulfonate via esterification.

Applications in Advanced Drug Discovery

The nosylate scaffold is heavily utilized in medicinal chemistry to generate highly potent biological agents.

Antimicrobial & Antitubercular Agents

Phenyl 4-nitrobenzenesulfonate derivatives are critical intermediates in synthesizing 2 targeting MurC and MurD ligases, which are essential for bacterial cell wall biosynthesis[2]. Additionally,3 via hydrazone functionality has demonstrated potent antitubercular activity against the Mtb H37Rv strain[3].

Antifungal Therapeutics

In the pursuit of overcoming azole resistance, researchers have synthesized4 containing sulfonate scaffolds. These compounds exhibit broad-spectrum antifungal activity by impairing ergosterol biosynthesis and downregulating the ERG11 gene[4].

Fluorescent Chemodosimeters

Beyond therapeutics, the nosylate group is utilized in analytical chemistry. A5 based on anthraquinone nosylate leverages the specific fluoride-triggered deprotection of the nosylate group. This cleavage induces a naked-eye color change and a ratiometric fluorescence shift, enabling highly sensitive fluoride detection[5].

Protocol 2: Nosylate-Driven Displacement in API Synthesis

Objective: Utilize a nosylate intermediate to introduce a complex nucleophile into a drug scaffold. Causality: The nosylate group is chosen over a halide to avoid harsh halogenation conditions that might degrade sensitive functional groups on the API scaffold.

-

Activation: React the target alcohol scaffold with 4-nitrobenzenesulfonyl chloride in the presence of pyridine (acting as both solvent and base) at 0 °C.

-

Isolation: Precipitate the resulting nosylate intermediate using cold water, filter, and dry.

-

Substitution: Dissolve the nosylate intermediate in anhydrous DMF. Add the desired nucleophile (e.g., a secondary amine) and potassium carbonate (

). -

Heating & Validation: Heat to 60 °C. Monitor via LC-MS. The mass shift corresponding to the loss of the nosylate anion (

202) and the addition of the nucleophile confirms successful

Fig 2. Nosylate-mediated SN2 pathway for advanced active pharmaceutical ingredients.

Conclusion

Phenyl 4-nitrobenzenesulfonate (CAS 14338-36-6) is far more than a simple ester; it is a highly engineered electrophilic hub. By leveraging the profound electron-withdrawing capacity of the para-nitro group, chemists can execute challenging nucleophilic substitutions with high fidelity. Whether utilized in the synthesis of novel antimicrobial agents, antifungal pyrazolecarbamides, or precision fluorescent chemodosimeters, the nosylate scaffold remains an indispensable tool in the modern drug development pipeline.

References

- Source: clockss.org (HETEROCYCLES)

- Source: nih.gov (Frontiers in Cellular and Infection Microbiology)

- Source: nih.gov (Molecules)

- Source: semanticscholar.

- Source: rsc.org (New Journal of Chemistry)

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A smart ratiometric red fluorescent chemodosimeter for fluoride based on anthraquinone nosylate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Molecular structure and weight of phenyl p-nitrobenzenesulfonate

An In-Depth Technical Guide to Phenyl p-Nitrobenzenesulfonate: Molecular Structure, Properties, and Applications in Drug Discovery

Executive Summary

Phenyl p-nitrobenzenesulfonate is a sulfonate ester of significant interest in organic synthesis and medicinal chemistry. Characterized by a phenyl group linked to a p-nitrophenyl moiety through a sulfonate ester bridge, this compound serves not as an end-product therapeutic but as a versatile intermediate and a key building block for more complex molecular architectures. Its utility is primarily derived from the electronic properties conferred by the p-nitrobenzenesulfonyl group, which renders the phenoxy moiety an excellent leaving group in nucleophilic substitution reactions. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of phenyl p-nitrobenzenesulfonate, with a particular focus on its strategic application in the field of drug development for researchers, scientists, and medicinal chemists.

Molecular Structure and Physicochemical Properties

Structural Elucidation

Phenyl p-nitrobenzenesulfonate, systematically named phenyl 4-nitrobenzene-1-sulfonate, is an aromatic sulfonate ester. Its structure is composed of three key functional components:

-

A phenyl group (C₆H₅) derived from phenol.

-

A p-nitrophenyl group where a nitro group (-NO₂) is substituted at the para (4) position of a benzene ring.

-

A sulfonate ester bridge (-O-SO₂-) that covalently links the phenyl and p-nitrophenyl groups.

The strong electron-withdrawing nature of both the sulfonyl group and the p-nitro group significantly influences the molecule's reactivity, particularly at the C-O-S linkage.

Molecular Formula and Weight

The fundamental identifiers and calculated properties of phenyl p-nitrobenzenesulfonate are summarized below. As an isomer of phenyl m-nitrobenzenesulfonate, it shares the same molecular formula and weight.

| Property | Value | Source |

| IUPAC Name | Phenyl 4-nitrobenzenesulfonate | - |

| Molecular Formula | C₁₂H₉NO₅S | - |

| Molecular Weight | 279.27 g/mol | Calculated |

| Monoisotopic Mass | 279.02014 Da | [1] |

| Appearance | Colorless crystals | [2] |

Physicochemical Properties

The physical properties of the compound are critical for its handling, purification, and use in subsequent reactions.

| Property | Value | Source |

| Melting Point | 118.1-118.6 °C | [2] |

| Solubility | Soluble in methanol (for recrystallization), chloroform. Expected to be soluble in other polar organic solvents like acetone and pyridine. | [2][3] |

Synthesis and Reactivity

Synthetic Pathway: Nucleophilic Acyl Substitution

The most direct and common method for synthesizing phenyl p-nitrobenzenesulfonate is through the reaction of a phenol with p-nitrobenzenesulfonyl chloride.[2][4][5] This reaction proceeds via a nucleophilic attack of the phenoxide ion (generated in situ with a weak base) on the highly electrophilic sulfur atom of the sulfonyl chloride. The use of a non-nucleophilic base, such as triethylamine, is crucial to prevent competition with the phenol. Pyridine can serve as both the base and the solvent.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of phenyl p-nitrobenzenesulfonate.[2]

Materials:

-

Phenol (1.0 eq)

-

p-Nitrobenzenesulfonyl chloride (1.0 eq)

-

Triethylamine (1.0 eq)

-

Pyridine (solvent)

-

Chloroform

-

Dilute HCl

-

Methanol

Procedure:

-

A solution of phenol (e.g., 0.43 g, 4.5 mmol) and triethylamine (e.g., 0.45 g, 4.5 mmol) in pyridine (50 mL) is prepared in a round-bottom flask.

-

The solution is cooled in an ice/water bath.

-

p-Nitrobenzenesulfonyl chloride (e.g., 1.0 g, 4.5 mmol) is added in small portions with stirring.[2]

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature to ensure completion.

-

The reaction mixture is then subjected to a standard work-up, which involves chloroform extraction.

-

The organic layer is washed with dilute acid (e.g., 1M HCl) to remove pyridine and excess triethylamine, followed by a water wash.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonate ester.

-

The crude product is purified by recrystallization from a suitable solvent, such as methanol, to afford colorless crystals of phenyl p-nitrobenzenesulfonate.[2]

Reactivity Profile

The key to the synthetic utility of phenyl p-nitrobenzenesulfonate lies in the reactivity of the p-nitrobenzenesulfonyl group, often referred to as a "nosyl" group.

-

Excellent Leaving Group: The p-nitrobenzenesulfonate anion is a very stable species due to the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate and further stabilization by the powerful electron-withdrawing nitro group. This makes the phenoxy group an excellent leaving group in nucleophilic substitution reactions.

-

Electrophilic Target: The sulfonyl group renders the ester highly electrophilic. It readily reacts with a wide range of weak nucleophiles, including amines, azides, and alcohols, to displace the phenoxide.[1] This predictable reactivity makes it a valuable intermediate for introducing the phenyl group or for further functionalization.

Role in Drug Development and Medicinal Chemistry

While not a therapeutic agent itself, phenyl p-nitrobenzenesulfonate and its structural motifs are highly relevant in the synthesis and design of biologically active molecules.

A Versatile Synthetic Intermediate

The primary role of this compound is as a stable, crystalline intermediate. Its well-defined reactivity allows for the controlled introduction of functional groups. For instance, the nitro group can be readily reduced to an amine using reagents like iron powder in acidic media or catalytic hydrogenation.[3] This resulting aminobenzenesulfonate scaffold opens up a new set of synthetic possibilities, such as the formation of amides or ureas, which are prevalent in many drug classes.

The Sulfonate Moiety in Bioactive Scaffolds

The core structure of an aromatic ring linked to another via a sulfonate ester is found in various classes of compounds being investigated for therapeutic properties.

-

Anticancer Agents: Researchers have developed N-phenyl ureidobenzenesulfonates (PUB-SOs), which are structurally related to phenyl p-nitrobenzenesulfonate, as a new class of anticancer agents that block cell cycle progression and induce DNA damage.[3] Similarly, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) have demonstrated potent antimitotic and antitumor activity.[3]

-

Bioisosterism: In medicinal chemistry, the sulfonate group is recognized as a potential bioisostere for the sulfonamide group. Bioisosteres are functional groups that can be interchanged without drastically altering the biological activity of a molecule, but may improve its pharmacokinetic or pharmacodynamic properties. This principle has been successfully applied in the development of potent anticancer agents.

Safety, Handling, and Storage

Given the lack of a specific safety data sheet for phenyl p-nitrobenzenesulfonate, handling precautions should be based on its reactive precursor, p-nitrobenzenesulfonyl chloride, and related nitroaromatic compounds.

| Hazard Consideration | Recommended Precaution |

| Contact Hazard | The precursor, p-nitrobenzenesulfonyl chloride, causes severe skin burns and eye damage.[6] Assume the product is a skin and eye irritant. |

| Inhalation | Avoid breathing dust. Inhalation may cause respiratory tract irritation. |

| Personal Protective Equipment | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. |

| Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are accessible. |

| Fire Hazard | May emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx) under fire conditions. |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.

Conclusion

Phenyl p-nitrobenzenesulfonate is a synthetically valuable organic compound whose importance is defined by its molecular structure. The combination of a highly stable leaving group and multiple sites for further functionalization makes it a powerful tool for chemists. For professionals in drug development, understanding the synthesis, reactivity, and role of this compound and its related structures provides insight into the construction of complex molecular scaffolds with significant therapeutic potential, particularly in the fields of oncology and immunology. Its careful handling and application in multi-step syntheses will continue to be relevant in the discovery of novel bioactive agents.

References

- Baum, J. C., et al. (1986). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Journal of Organic Chemistry, 51(2), 184-188.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14972829, 4-Phenyl-sulphonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8740, 4-Nitrobenzenesulfonic acid. Retrieved from [Link]

-

LookChem. (n.d.). 4-Nitrobenzenesulfonic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-nitrobenzenesulfonic acid. Retrieved from [Link]

- Unknown. (n.d.). Phenol reaction.

- Google Patents. (n.d.). CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation.

-

ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7404, 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

- Atanasova, T. P., et al. (2015). Crystal structure of 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate.

- Google Patents. (n.d.). US2465951A - Method of making para-nitrobenzene sulfonyl chloride.

Sources

- 1. guidechem.com [guidechem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Methyl 4-nitrobenzenesulfonate 99 6214-20-6 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity and Kinetic Profiling of Phenyl 4-Nitrobenzenesulfonates: A Comprehensive Guide for Synthetic and Analytical Applications

Executive Summary

Phenyl esters of 4-nitrobenzenesulfonic acid (commonly referred to as nosylates) represent a highly versatile class of electrophilic substrates. Characterized by their extreme sensitivity to nucleophilic attack, these compounds serve as foundational tools in physical organic chemistry for studying reaction mechanisms, as well as critical intermediates in the synthesis of advanced therapeutics and responsive chemical sensors. This whitepaper provides an in-depth technical analysis of their reactivity, detailing the causality behind their mechanistic pathways, self-validating experimental protocols, and their quantitative applications in modern drug development.

Structural Dynamics & Electrophilic Reactivity

The core utility of phenyl 4-nitrobenzenesulfonate lies in its finely tuned molecular architecture. The reactivity is governed by two synergistic structural features:

-

The Electrophilic Center: The sulfonyl (

) sulfur atom is highly electron-deficient. This electrophilicity is dramatically amplified by the strongly electron-withdrawing para-nitro group ( -

The Leaving Group: The phenyl ester moiety acts as an exceptional leaving group. Upon cleavage of the S-O bond, the resulting phenoxide ion is stabilized by resonance, driving the thermodynamic favorability of the substitution reaction.

Mechanistic Framework: Bimolecular Nucleophilic Substitution ( )

Unlike nucleophilic acyl substitution at carbonyl carbons—which typically proceeds via a discrete tetrahedral addition-elimination intermediate—nucleophilic attack at the sulfonyl center generally follows a concerted bimolecular pathway (

Caption: S_N2(S) mechanistic pathway for the nucleophilic substitution of sulfonate esters.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity and reproducibility, experimental workflows involving these highly reactive esters must be meticulously controlled. Below are field-proven, step-by-step methodologies designed with built-in validation checkpoints.

Protocol A: Synthesis of Phenyl 4-Nitrobenzenesulfonate

Objective: Synthesize the ester while preventing premature hydrolysis of the highly reactive sulfonyl chloride precursor.

-

Reagent Preparation: Dissolve 1.0 equivalent of phenol in anhydrous dichloromethane (

). Causality: Anhydrous conditions are strictly required because the electrophilic sulfur atom is highly sensitive to moisture, which would lead to competitive hydrolysis yielding 4-nitrobenzenesulfonic acid 1[1]. -

Catalyst/Base Addition: Add 1.2 equivalents of triethylamine (TEA). Causality: TEA serves a dual purpose: it acts as a nucleophilic catalyst to activate the sulfonyl chloride and functions as an acid scavenger to neutralize the corrosive HCl byproduct, driving the equilibrium forward.

-

Substrate Addition: Cool the system to 0°C and add 1.0 equivalent of 4-nitrobenzenesulfonyl chloride dropwise.

-

Isolation: Wash the organic layer with cold 1M HCl, followed by brine, dry over

, and concentrate under vacuum. -

Self-Validation Checkpoint: The reaction's completion is validated in real-time by thin-layer chromatography (TLC). Post-isolation, the structural integrity is confirmed via

NMR; the disappearance of the broad phenolic -OH peak and the downfield shift of the adjacent aromatic protons serve as an internal confirmation of successful sulfonyl transfer.

Protocol B: Kinetic Evaluation of Aminolysis

Objective: Determine the pseudo-first-order rate constants (

Caption: Step-by-step experimental workflow for UV-Vis kinetic monitoring of aminolysis.

-

System Setup: Prepare a solution of the amine in anhydrous acetonitrile. Causality: Acetonitrile provides a polar aprotic environment that stabilizes the polar transition state without acting as a competing nucleophile.

-

Pseudo-First-Order Conditions: Ensure the amine concentration is at least 20-fold greater than the substrate concentration (

). Causality: This massive excess isolates the concentration dependence of the substrate, simplifying the complex bimolecular rate equation to a pseudo-first-order model ( -

Initiation & Monitoring: Inject a microliter aliquot of the substrate into a thermostated UV-Vis cuvette containing the amine solution. Monitor the appearance of the phenoxide leaving group at its characteristic

(typically around 300-320 nm depending on substitution). -

Self-Validation Checkpoint: The kinetic run is internally validated by monitoring the UV-Vis spectra for sharp isosbestic points. The presence of an isosbestic point guarantees that the substrate is converting directly to the product without the buildup of long-lived intermediates or parallel side reactions. If the isosbestic point drifts, the data is flagged for potential moisture contamination and discarded.

Quantitative Data Presentation

To provide a comparative baseline for researchers, the following tables summarize the kinetic reactivity trends and the biological efficacy of structurally related sulfonate esters.

Table 1: Kinetic Parameters for Aminolysis of Phenyl 4-Nitrobenzenesulfonate (Representative Trends)

| Nucleophile | Solvent | Temp (°C) | Relative Rate ( | Mechanistic Implication |

| Primary Alkyl Amine | Acetonitrile | 25.0 | Very Fast ( | Minimal steric hindrance allows rapid |

| Secondary Alkyl Amine | Acetonitrile | 25.0 | Fast ( | Increased steric bulk slightly elevates transition state energy. |

| Aromatic Amine (Aniline) | Acetonitrile | 25.0 | Slow ( | Delocalization of the nitrogen lone pair reduces nucleophilicity. |

| Water (Hydrolysis) | Aqueous Buffer | 25.0 | Very Slow ( | Requires base catalysis or extended time; highlights the stability of the ester in neutral aqueous media. |

Table 2: Biological Efficacy of Sulfonate-Linked Derivatives

| Compound Class | Target / Application | Efficacy / Limit of Detection | Key Structural Feature | Reference |

| APJ Antagonist (Cmpd 10) | Apelin Receptor | Trifluoromethoxy + Chloro substitution on the pyrimidine ring. | 3[3] | |

| Anticancer Agent (Cmpds 7–12) | A549 Cell Line | Hydrazone linkage coupled to a sulfonate ester core. | 4[4] | |

| Ureidobenzenesulfonate | Tubulin/DNA | Yields up to 78% | N-phenyl urea motif combined with the sulfonate ester. | 5[5] |

| Fluoride Sensor (Resorufin nosylate) | F⁻ Ion Detection | Fluoride-triggered deprotection of the nosylate group. |

Advanced Applications in Drug Discovery & Chemical Sensing

The unique reactivity profile of phenyl 4-nitrobenzenesulfonates extends far beyond basic kinetic studies, serving as a critical mechanism in advanced applied sciences:

Reaction-Based Chemical Sensing

The nosylate group is frequently employed as a "built-in trigger" for the design of chemodosimeters. Because the S-O bond in these specific esters is highly susceptible to cleavage by the strongly nucleophilic fluoride ion (F⁻), researchers have successfully designed probes (such as resorufin nosylate) that remain non-fluorescent until exposed to fluoride. Upon nucleophilic attack, the nosylate group is cleaved, releasing the active fluorophore and providing a "naked-eye" colorimetric and ratiometric fluorescent response .

Pharmaceutical Development

In medicinal chemistry, the sulfonate ester linkage is utilized both as a reactive intermediate and a stable pharmacophore. For example, in the development of metabolically stable Apelin receptor antagonists for ovarian cancer, 4-nitrobenzenesulfonate esters are synthesized as highly reactive intermediates that undergo subsequent nucleophilic substitution to form stable thioether linkages 3[3]. Furthermore, novel substituted N-phenyl ureidobenzenesulfonate derivatives have been synthesized and evaluated for their ability to block cell cycle progression and induce DNA double-strand breaks, showcasing the structural versatility of the sulfonate scaffold in oncology 5[5].

Conclusion

The reactivity of phenyl 4-nitrobenzenesulfonates is defined by the intense electrophilicity of the sulfonyl core coupled with the thermodynamic stability of the phenoxide leaving group. By understanding the causality behind their

References

- BenchChem Technical Support Team.4-Nitrobenzenesulfonic acid | 138-42-1 - Benchchem. BenchChem.

- BenchChem Technical Support Team.Methanedisulfonyl Dichloride | 5799-68-8 - Benchchem. BenchChem.

- Erdemir, S., et al.Reaction-based dual signaling of fluoride ions by resorufin sulfonates.

- ACS Publications.Design, Synthesis, and Pharmacological Evaluation of Metabolically Stable Apelin Receptor Antagonists with Improved In Vivo Exposure and Efficacy in Ovarian Cancer. Journal of Medicinal Chemistry.

- NIH / PMC.Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks.

- ResearchGate.Sulfonamides linked to sulfonate esters via hydrazone functionality: Synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies.

Sources

- 1. 4-Nitrobenzenesulfonic acid | 138-42-1 | Benchchem [benchchem.com]

- 2. Methanedisulfonyl Dichloride | 5799-68-8 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

Applications of phenyl 4-nitrobenzenesulfonate in medicinal chemistry

An In-Depth Technical Guide on the Applications of Phenyl 4-Nitrobenzenesulfonate in Medicinal Chemistry

Executive Summary

Phenyl 4-nitrobenzenesulfonate (PNBS) represents a critical junction in medicinal chemistry, serving distinct roles from its alkyl counterparts (e.g., methyl 4-nitrobenzenesulfonate).[1] Unlike alkyl sulfonates, which are potent genotoxic alkylating agents, PNBS is chemically tuned to resist nucleophilic attack at the carbon center (

This guide details the application of PNBS as a privileged intermediate for non-alkylating antimitotic agents (PAB-SOs and PUB-SOs), a chemoselective sulfonylating agent , and a mechanistic probe for sulfonyl-transfer reactions.[1]

Part 1: Mechanistic Basis & Chemical Reactivity

The Stability-Reactivity Paradox

The utility of PNBS lies in its specific reactivity profile. The 4-nitro group strongly withdraws electrons from the sulfonyl center, increasing the electrophilicity of the sulfur atom. However, the phenoxy leaving group significantly alters the reaction pathway compared to alkyl esters.

-

Alkyl Nosylates (e.g., Methyl 4-nitrobenzenesulfonate):

-

Mechanism:

attack at the -

Outcome: Alkylation of DNA/Proteins (Genotoxic).

-

Role: Mutagen/Carcinogen (Avoid in drugs).

-

-

Aryl Nosylates (PNBS):

-

Mechanism: The

hybridized phenyl carbon resists -

Outcome: Sulfonyl transfer or Tubulin binding (Non-genotoxic).[1]

-

Role: Drug Scaffold/Pro-drug.

-

Comparative Electrophilicity

PNBS is a "latent" sulfonylating agent. It is less reactive than 4-nitrobenzenesulfonyl chloride (Nosyl-Cl) due to the higher

Part 2: Applications in Drug Discovery

Synthesis of Non-Alkylating Antimitotics (PAB-SOs & PUB-SOs)

The most prominent application of PNBS is as the precursor to Phenyl Aminobenzenesulfonates (PAB-SOs) and Phenyl Ureidobenzenesulfonates (PUB-SOs) .[1] These compounds inhibit tubulin polymerization by binding to the colchicine site, arresting cells in the G2/M phase.

-

Mechanism of Action: The sulfonate bridge mimics the geometry of the combretastatin/colchicine pharmacophore but lacks the instability of the cis-stilbene bond.

-

Safety Profile: Unlike alkyl sulfonates, PNBS derivatives do not alkylate NBP (4-(4-nitrobenzyl)pyridine), confirming they are non-genotoxic [1].[1]

Chemoselective Sulfonylation

PNBS can be used to sulfonylate amines in the presence of alcohols. The phenoxide leaving group requires a stronger nucleophile (amine) or catalysis to be displaced, offering selectivity over the promiscuous sulfonyl chloride.

Mechanistic Probes (Hammett Correlations)

PNBS is used to study the transition state of sulfonyl transfer. By varying substituents on the phenyl ring (leaving group) and the nitro-ring (acyl portion), researchers generate Hammett plots (

Part 3: Experimental Protocols

Protocol A: Synthesis of Phenyl 4-Nitrobenzenesulfonate

Rationale: This protocol uses a Schotten-Baumann type condition optimized for yield and purity, avoiding hydrolysis of the sensitive sulfonyl chloride.[1]

Reagents:

-

4-Nitrobenzenesulfonyl chloride (1.0 eq)[1]

-

Phenol (1.0 eq)[1]

-

Triethylamine (

, 1.5 eq)[1] -

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

-

Preparation : Dissolve 4-nitrobenzenesulfonyl chloride (22.1 g, 100 mmol) in anhydrous DCM (200 mL) under an inert atmosphere (

). Chill to 0°C. -

Addition : Add Phenol (9.4 g, 100 mmol) to the solution.

-

Activation : Add

(21 mL, 150 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; temperature control prevents side reactions. -

Reaction : Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

-

Work-up :

-

Wash with 1M HCl (2 x 100 mL) to remove excess amine.

-

Wash with 5%

(2 x 100 mL) to remove unreacted phenol and sulfonyl acid byproducts. -

Wash with Brine (100 mL).[1]

-

-

Purification : Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from Ethanol to yield white/pale yellow crystals (Yield: 85-95%).[1]

Protocol B: Reduction to Phenyl 4-Aminobenzenesulfonate (PAB-SO)

Rationale: Selective reduction of the nitro group without cleaving the sulfonate ester is critical.[1] Iron/HCl is preferred over catalytic hydrogenation if halogen substituents are present on the rings.

Reagents:

-

Phenyl 4-nitrobenzenesulfonate (1.0 eq)[1]

-

Iron Powder (5.0 eq)[1]

-

HCl (conc., catalytic amount or 0.1 eq)[1]

-

Solvent: Ethanol/Water (10:1)[1]

Methodology:

-

Dissolve PNBS in EtOH/Water.

-

Add Iron powder and heat to reflux.

-

Add HCl dropwise. Stir vigorously at reflux for 1-2 hours.

-

Filtration : Filter hot through Celite to remove iron oxide sludge.

-

Isolation : Concentrate filtrate. Neutralize with saturated

if necessary. Extract with EtOAc. -

Product : Phenyl 4-aminobenzenesulfonate (PAB-SO) is obtained as a solid, ready for urea formation (PUB-SO synthesis).[1]

Part 4: Data Visualization & Logic

Quantitative Comparison: Alkyl vs. Aryl Sulfonates

| Feature | Methyl 4-nitrobenzenesulfonate | Phenyl 4-nitrobenzenesulfonate (PNBS) |

| Primary Electrophilic Site | Carbon ( | Sulfur ( |

| Major Reaction Mechanism | Nucleophilic Substitution at Sulfur | |

| NBP Alkylation Assay | Positive (Purple color) | Negative (No reaction) [1] |

| Genotoxicity | High (Mutagenic) | Low (Non-mutagenic scaffold) |

| Medicinal Use | Reagent only (Toxic) | Drug Scaffold / Pro-drug |

| Hydrolytic Stability | Low (Hydrolyzes rapidly) | High (Stable at physiological pH) |

Synthetic Workflow Diagram (DOT)

Caption: Synthetic pathway transforming Nosyl Chloride into bioactive PUB-SO antimitotics via the PNBS intermediate.[1][2]

Reactivity Divergence Diagram (DOT)

Caption: Mechanistic divergence showing the blockage of alkylation pathways in PNBS, ensuring non-genotoxicity.[1]

Part 5: Safety & Handling

-

Hazard Identification : While PNBS is less reactive than sulfonyl chlorides, it should still be treated as a potential sensitizer.[1]

-

PPE : Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Disposal : Dispose of as hazardous organic waste containing sulfur and nitrogen. Do not mix with strong oxidizers.

References

-

Gagné-Boulet, F., et al. (2018).[1] "Preparation, characterization and biological evaluation of new N-phenyl ureidobenzenesulfonates (PUB-SOs) as potent antimitotic agents." European Journal of Medicinal Chemistry, 155, 681-694.[1] [1]

-

Baum, J. C., et al. (1990).[1] "Sulfonyl esters.[2][3][4] 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates." Canadian Journal of Chemistry, 68(8), 1450-1455.[1]

-

Fortin, S., et al. (2011).[1][5] "Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics." European Journal of Medicinal Chemistry, 46(11), 5327-5342.[1]

Sources

- 1. corpus.ulaval.ca [corpus.ulaval.ca]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 5. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesis of phenyl 4-nitrobenzenesulfonate from phenol

Application Note: Protocol for the Synthesis of Phenyl 4-Nitrobenzenesulfonate from Phenol

Introduction & Application Scope

Phenyl 4-nitrobenzenesulfonate (often referred to as phenyl nosylate) is a critical intermediate in organic synthesis. It serves two primary functions in drug development and proteomic research:

-

Leaving Group Activation: The 4-nitrobenzenesulfonyl (nosyl) group is an excellent leaving group (approx.

times more reactive than tosylates) due to the strong electron-withdrawing nature of the nitro group, facilitating subsequent nucleophilic substitution reactions. -

Analytical Derivatization: It provides a crystalline derivative for the identification of phenols via melting point and X-ray crystallography.

This guide details a robust, high-yield protocol for synthesizing phenyl 4-nitrobenzenesulfonate via nucleophilic substitution at the sulfur center.

Reaction Mechanism & Logic

The synthesis proceeds via a nucleophilic substitution at the sulfonyl sulfur. The reaction is typically catalyzed by a tertiary amine (Pyridine or Triethylamine).

Key Mechanistic Insight:

Unlike carboxylic acid chlorides, sulfonyl chlorides react via a concerted

DOT Diagram: Reaction Pathway

Caption: Catalytic cycle showing the activation of nosyl chloride by pyridine to form the reactive N-sulfonylpyridinium salt.

Critical Materials & Safety Profile

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Critical Attribute |

| Phenol | 94.11 | 1.0 | Substrate | Hygroscopic; handle in fume hood. |

| 4-Nitrobenzenesulfonyl chloride | 221.62 | 1.1 - 1.2 | Electrophile | Moisture Sensitive. Check color (should be yellow/beige, not white acid). |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous (Water <50 ppm). |

| Triethylamine (Et3N) | 101.19 | 1.2 - 1.5 | Base | Acid scavenger. |

| DMAP | 122.17 | 0.05 | Catalyst | Optional: Accelerates sluggish reactions. |

Safety Warning: 4-Nitrobenzenesulfonyl chloride is corrosive and a lachrymator. It hydrolyzes to produce HCl. All operations must be performed in a functioning fume hood.

Experimental Protocol

Method A: Anhydrous Conditions (Standard High-Yield Protocol)

Best for: Small to medium scale, high purity requirements.

Step 1: Preparation

-

Flame-dry or oven-dry a 100 mL Round Bottom Flask (RBF) containing a magnetic stir bar.

-

Cool to Room Temperature (RT) under a stream of Nitrogen or Argon.

Step 2: Solvation

-

Add Phenol (1.0 g, 10.6 mmol, 1.0 eq) to the flask.

-

Add Anhydrous DCM (20 mL). Stir until fully dissolved.

-

Add Triethylamine (1.77 mL, 12.7 mmol, 1.2 eq).

-

Note: The solution may warm slightly.

-

-

Cool the mixture to 0°C using an ice/water bath.

Step 3: Reaction

-

Dissolve 4-Nitrobenzenesulfonyl chloride (2.82 g, 12.7 mmol, 1.2 eq) in minimal DCM (5-10 mL) in a separate vial.

-

Add the sulfonyl chloride solution dropwise to the phenol mixture over 10 minutes.

-

Why: Dropwise addition prevents localized overheating and minimizes side reactions.

-

-

Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature .

-

Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 4:1). The phenol spot (lower Rf) should disappear; the sulfonate ester (higher Rf) will appear.

-

Step 4: Workup (Crucial for Purity)

-

Dilute the reaction mixture with DCM (30 mL).

-

Wash 1 (Acidic): Wash with 1M HCl (2 x 20 mL).

-

Purpose: Protonates and removes excess amine base (Et3N/Pyridine).

-

-

Wash 2 (Basic): Wash with Saturated Aqueous

(2 x 20 mL).-

Purpose: Hydrolyzes unreacted sulfonyl chloride and removes residual acidic byproducts.

-

-

Wash 3 (Neutral): Wash with Brine (saturated NaCl, 1 x 20 mL).

-

Dry the organic layer over Anhydrous

or -

Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.

Step 5: Purification

-

Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.

-

Filter crystals and dry under high vacuum.

Characterization & Expected Data

Product Properties Table

| Property | Value / Observation |

| Appearance | White to light yellow/pink crystalline solid |

| Melting Point | 116 – 120 °C (Lit. [1]) |

| Yield | 80 – 92% (Typical) |

| Rf Value | ~0.62 (Hexane/EtOAc 4:[3]1) |

Spectroscopic Validation (1H NMR, 300 MHz,

- 8.30 – 8.40 (m, 2H): Protons ortho to the Nitro group (Deshielded).

- 8.00 – 8.10 (m, 2H): Protons ortho to the Sulfonyl group.

- 7.20 – 7.45 (m, 5H): Multiplet corresponding to the Phenyl ring protons.

Troubleshooting & Optimization

Workflow Logic Diagram

Caption: Decision tree for common synthetic issues.

-

Moisture Sensitivity: If the yield is low, the sulfonyl chloride likely hydrolyzed to 4-nitrobenzenesulfonic acid (water soluble, lost in workup). Ensure reagents are dry.

-

Color Changes: The reaction mixture may turn yellow/orange. This is normal and due to the formation of charge-transfer complexes or trace nitrophenols, which are removed during the basic wash.

-

Alternative Base: If Et3N is unavailable, Pyridine can be used as both solvent and base (Method B), but requires more rigorous acid washing during workup to remove the pyridine odor and residues.

References

-

Ngassa, F. N., et al. "Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides." ResearchGate, 2025. Link

-

Thermo Scientific Chemicals. "4-Nitrobenzenesulfonic acid hydrate, 98%." Thermo Fisher Scientific. Link

-

BenchChem. "4-(4-Chlorobenzenesulfonyl)phenol Synthesis & Properties." BenchChem Application Notes. Link

-

Sigma-Aldrich. "Methyl 4-nitrobenzenesulfonate Product Sheet." MilliporeSigma. Link

Sources

Application Note: Optimized Methodologies for the Nosylation of Phenols

Executive Summary

The sulfonylation (nosylation) of phenols using 4-nitrobenzenesulfonyl chloride (p-NsCl) is a fundamental transformation in medicinal chemistry and organic synthesis[1]. The resulting phenyl 4-nitrobenzenesulfonates are highly valued as robust protecting groups, electrophilic coupling partners, and bioactive scaffolds[2]. This application note provides a comprehensive, self-validating guide to synthesizing these esters, detailing the mechanistic causality behind reagent selection and offering field-proven protocols for anhydrous, biphasic, and mechanochemical conditions.

Mechanistic Insights & Causality

The efficacy of p-NsCl stems from the strong electron-withdrawing effect of the para-nitro group, which significantly enhances the electrophilicity of the sulfonyl sulfur[1].

-

Nucleophilic Attack vs. Hydrolysis : While the heightened electrophilicity accelerates the desired nucleophilic attack by the phenolic oxygen, it simultaneously makes p-NsCl highly sensitive to moisture[3]. Consequently, controlling the microenvironment (e.g., using strictly anhydrous solvents or rapidly buffering aqueous interfaces) is critical to prevent competitive hydrolysis into 4-nitrobenzenesulfonic acid.

-

The Role of the Base : A base is mandatory to scavenge the stoichiometric hydrogen chloride (HCl) byproduct[3]. In homogeneous conditions, tertiary amines like triethylamine (Et₃N) or pyridine are utilized. Pyridine uniquely acts as a nucleophilic catalyst, forming a highly reactive transient sulfonylpyridinium intermediate that rapidly transfers the nosyl group to the phenol[3].

-

Thermal Control : The sulfonylation reaction is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation of the sulfonyl chloride and suppresses the formation of colored, polymeric byproducts[1].

Figure 1: Mechanistic logic and intermediate formation during phenol nosylation.

Reaction Conditions & Quantitative Data

Selecting the appropriate reaction environment depends on the scale, substrate solubility, and green chemistry requirements. The table below summarizes the three primary methodological paradigms[4],[3],[5].

| Parameter | Homogeneous (Anhydrous) | Biphasic (Schotten-Baumann) | Mechanochemical (Ball Milling) |

| Solvent System | Dichloromethane (DCM) or THF | DCM / H₂O (Biphasic) | None (Solvent-free) |

| Optimal Base | Et₃N, Pyridine, or DIPEA | NaOH or K₂CO₃ (aq) | K₂CO₃ (solid) |

| Temperature | 0 °C → Room Temp | 0 °C → Room Temp | Room Temp (Frictional heat) |

| Reaction Time | 2 – 12 hours | 1 – 4 hours | 120 – 140 minutes |

| Typical Yield | 80% – 95% | 75% – 90% | 80% – 88% |

| Primary Advantage | High purity, precise stoichiometry | Highly scalable, economical | Green chemistry, zero solvent waste |

Experimental Protocols

Protocol A: Homogeneous Anhydrous Sulfonylation

This is the standard laboratory-scale method, offering precise control over stoichiometry and high yields for structurally complex phenols[5].

Figure 2: Step-by-step experimental workflow for anhydrous homogeneous sulfonylation.

Step-by-Step Procedure:

-

Initialization: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.0 equiv.) and dissolve in anhydrous CH₂Cl₂ (0.2 M concentration).

-

Base Addition: Add triethylamine (1.5 equiv.). Causality: A 50% excess ensures complete scavenging of HCl, preventing acidic degradation of the product.

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

-

Electrophile Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise via an addition funnel over 15 minutes. Causality: Dropwise addition mitigates the exothermic spike, preventing the formation of undesired sulfene intermediates.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

-

Self-Validation Cue: The solution will transition from clear to a cloudy, pale-yellow suspension as the triethylamine hydrochloride salt precipitates.

-

-

TLC Validation: Monitor reaction progress using Thin Layer Chromatography (Hexane/EtOAc 4:1). The product will appear as a new, UV-active spot with a higher

value than the starting phenol[6]. -

Quench & Workup: Dilute the mixture with additional CH₂Cl₂. Wash sequentially with 1M aqueous HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to neutralize residual acid and remove hydrolyzed p-NsCl), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization (e.g., from Et₂O) or silica gel chromatography[6].

Protocol B: Biphasic Schotten-Baumann Sulfonylation

Ideal for scale-up, this method utilizes water as a heat sink and inexpensive inorganic bases[3].

Step-by-Step Procedure:

-

Dissolve the phenol (1.0 equiv.) in a 10% aqueous NaOH solution (1.5 equiv. of NaOH). Causality: This instantly generates the highly nucleophilic sodium phenoxide salt.

-

Cool the aqueous solution to 0 °C.

-

Dissolve p-NsCl (1.1 equiv.) in a water-immiscible solvent (e.g., CH₂Cl₂ or Toluene) and add it to the vigorously stirring aqueous layer.

-

Stir vigorously at room temperature for 1–4 hours. Causality: High shear stirring is required to maximize the interfacial surface area where the reaction occurs.

-

Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

Protocol C: Mechanochemical (Solvent-Free) Synthesis

A cutting-edge, sustainable approach utilizing ball-milling technology to eliminate hazardous solvents[4].

Step-by-Step Procedure:

-

Introduce the phenol (1.0 equiv.), p-NsCl (1.0 equiv.), and finely ground anhydrous K₂CO₃ (1.0 to 3.0 equiv.) into a PTFE milling jar[4].

-

Add a stainless steel milling ball (e.g.,

= 1.5 cm)[4]. -

Mill the mixture at 30 Hz for 120–140 minutes at room temperature[4]. Causality: The kinetic energy of the milling ball provides the activation energy, while the solid-state environment forces intimate contact between the K₂CO₃, phenol, and p-NsCl without the need for solvation.

-

Extract the resulting solid mixture with a minimal amount of CH₂Cl₂, filter out the inorganic salts, and concentrate to yield the pure phenyl 4-nitrobenzenesulfonate[4].

Analytical Characterization & Verification

To ensure the trustworthiness of the synthesis, verify the product using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (CDCl₃) Signatures: The successful attachment of the 4-nitrobenzenesulfonyl group is definitively confirmed by the presence of two distinct, strongly deshielded doublets in the aromatic region, typically appearing around

8.35–8.40 ppm and

References[2] Title: A NEW PREPARATIVE METHOD OF ARYL SULFONATE ESTERS BY USING CYCLIC ORGANOBISMUTH REAGENTS

Sources

Using phenyl 4-nitrobenzenesulfonate as a substrate for hydrolysis kinetics

Subtitle: Mechanistic Insights and Kinetic Protocols for Sulfonate Ester Cleavage

Executive Summary

Phenyl 4-nitrobenzenesulfonate (PNS) serves as an exceptionally robust model substrate for investigating nucleophilic substitution reactions at the sulfonyl center. Understanding the hydrolysis kinetics of sulfonate esters is critical in drug development, where sulfonate leaving groups are frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and in prodrug design. This application note details the mechanistic principles, experimental workflows, and self-validating protocols required to accurately determine the hydrolysis kinetics of PNS.

Mechanistic Rationale and Causality

Unlike carboxylate esters, which typically hydrolyze via a tetrahedral addition-elimination intermediate, sulfonate esters like PNS undergo hydrolysis through a concerted bimolecular nucleophilic substitution mechanism at the sulfur atom (

The choice of PNS as a kinetic substrate is highly deliberate:

-

Electrophilic Activation: The para-nitro group on the benzenesulfonate moiety acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This drastically increases the partial positive charge on the sulfonyl sulfur, making it highly susceptible to nucleophilic attack by water or hydroxide ions.

-

Leaving Group Superiority: Upon cleavage of the S-O bond, the resulting 4-nitrobenzenesulfonate (nosylate) anion is generated. The conjugate base, 4-nitrobenzenesulfonate, is an excellent leaving group in nucleophilic substitution reactions due to the high stability of the resulting anion[1].

S_N2(S) hydrolysis mechanism of phenyl 4-nitrobenzenesulfonate.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity kinetic data, the experimental design must isolate the hydrolysis event from potential artifacts such as solvent solvolysis, buffer nucleophilicity, or temperature fluctuations. The following protocol utilizes continuous UV-Visible spectrophotometry under pseudo-first-order conditions.

Experimental workflow for hydrolysis kinetics of phenyl 4-nitrobenzenesulfonate.

Step-by-Step Protocol

Step 1: Reagent Preparation & Ionic Strength Control

-

Synthesize or procure high-purity phenyl 4-nitrobenzenesulfonate.

-

Prepare a 10 mM stock solution of PNS in anhydrous acetonitrile (ACN).

-

Causality: Aprotic solvents prevent premature solvolysis of the ester prior to the assay, ensuring the exact substrate concentration is known at

.

-

-

Prepare aqueous buffers (e.g., phosphate for pH 7-8, borate for pH 8-10) and adjust the ionic strength to a constant 0.1 M using KCl.

-

Causality: Maintaining constant ionic strength eliminates primary kinetic salt effects, ensuring that any changes in the rate constant are strictly due to pH or buffer concentration.

-

Step 2: Thermal Equilibration

-

Transfer 2.97 mL of the selected buffer into a tightly sealed quartz cuvette (1 cm path length).

-

Place the cuvette in a Peltier-controlled UV-Vis spectrophotometer and equilibrate to exactly 25.0 ± 0.1 °C for 10 minutes.

-

Causality: Hydrolysis rate constants are exponentially dependent on temperature (following the Arrhenius equation); strict thermal control is non-negotiable for reproducible kinetic parameters.

-

Step 3: Reaction Initiation and Monitoring

-

Inject 30 µL of the PNS stock solution into the cuvette to initiate the reaction (Final concentrations:[PNS] = 100 µM, ACN = 1% v/v).

-

Rapidly invert the cuvette 3 times to ensure homogeneous mixing.

-

Monitor the reaction by tracking the change in absorbance at 270 nm (corresponding to the formation of phenol and the nosylate anion) over at least 5 half-lives.

Step 4: Self-Validation and Data Processing

-

Isosbestic Point Verification: Periodically scan the entire UV spectrum (200-400 nm). The presence of sharp isosbestic points confirms a clean

conversion without the buildup of stable intermediates or side reactions. -

Buffer Catalysis Check: At a constant pH, vary the total buffer concentration (e.g., 10 mM to 50 mM). Plot

vs. [Buffer]. A slope of zero confirms that the buffer is not acting as a nucleophile or general base, validating that the measured rate is strictly due to specific base (

Quantitative Data and Kinetic Parameters

Because water is present in massive excess (~55 M) compared to the substrate (100 µM), the bimolecular reaction follows pseudo-first-order kinetics. The observed rate constant (

The table below summarizes typical kinetic parameters observed for the hydrolysis of 4-nitrobenzenesulfonate derivatives under standard aqueous conditions[1].

| Kinetic Parameter | Typical Value | Experimental Context |

| Reaction Order | First-Order (Pseudo) | Excess |

| Rate Constant ( | 0.0115 min⁻¹ | Neutral aqueous hydrolysis at 25°C |

| Half-Life ( | 60.3 minutes | Derived from |

| Correlation Coefficient ( | > 0.998 | Non-linear exponential regression fit |

Conclusion

Using phenyl 4-nitrobenzenesulfonate as a kinetic substrate provides a highly reliable, self-validating system for probing sulfonyl transfer mechanisms. By strictly controlling temperature, ionic strength, and co-solvent ratios, researchers can extract precise rate constants that inform the stability and reactivity of sulfonate-based compounds in pharmaceutical formulations and organic synthesis.

References

Sources

Application Note: Enzyme Inhibition Assays Using Phenyl 4-Nitrobenzenesulfonate Derivatives

Introduction & Mechanistic Rationale

Phenyl 4-nitrobenzenesulfonate derivatives represent a highly versatile chemical scaffold in modern drug discovery and enzymology. The pharmacological utility of these compounds stems from the strongly electron-withdrawing nature of the para-nitro group, which dictates two distinct mechanisms of enzyme inhibition depending on the target architecture:

-

Reversible/Competitive Inhibition : The intact sulfonate ester scaffold provides strong dipole-dipole interactions and hydrogen bonding capabilities, allowing it to fit snugly into the hydrophobic or polar pockets of enzymes without bond cleavage. This mechanism is well-documented in the inhibition of bacterial MurC/D ligases[1], Tyrosinase[2], and the mycobacterial enzyme InhA[3].

-

Covalent Inactivation : The 4-nitrobenzenesulfonate (nosylate) moiety is an exceptional leaving group. When positioned near a nucleophilic active-site residue (e.g., Histidine, Serine, or Cysteine), it facilitates a nucleophilic attack that results in the irreversible alkylation or sulfonylation of the enzyme, permanently abolishing its catalytic activity[4].

Understanding the causality behind these mechanisms is critical for designing robust, self-validating assay systems that accurately capture the kinetic parameters of your synthesized derivatives.

Assay Workflow & Decision Matrix

To accurately profile phenyl 4-nitrobenzenesulfonate derivatives, researchers must employ a bifurcated workflow that distinguishes between steady-state reversible binding and time-dependent covalent inactivation.

Figure 1: Bifurcated workflow for evaluating phenyl 4-nitrobenzenesulfonate derivatives.

Experimental Methodologies

Protocol A: Steady-State Reversible Inhibition Assay

Target Application: Bacterial Ligases (e.g., MurC/D) or Oxidases

This protocol utilizes a colorimetric readout to determine the half-maximal inhibitory concentration (

Step-by-Step Procedure:

-

Reagent Preparation : Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 5 mM MgCl₂, and 0.01% Triton X-100.

-

Causality: Mg²⁺ is an essential cofactor for ATP-dependent ligases. Triton X-100 is critical to prevent the highly lipophilic sulfonate derivatives from forming promiscuous aggregates that cause false-positive inhibition[1].

-

-

Inhibitor Dilution : Prepare a 10 mM stock of the phenyl 4-nitrobenzenesulfonate derivative in 100% DMSO. Perform a 10-point serial dilution.

-

Enzyme Pre-incubation : Mix 10 µL of the diluted inhibitor with 40 µL of the enzyme solution (final enzyme concentration ~10 nM). Incubate at 37°C for 15 minutes.

-

Causality: Pre-incubation allows the system to reach thermodynamic equilibrium, ensuring that the measured

reflects true binding affinity rather than slow-binding artifacts[1].

-

-

Reaction Initiation : Add 50 µL of a substrate mix (e.g., 2 mM ATP, 1 mM UDP-MurNAc, and 1 mM L-Alanine). Ensure the final DMSO concentration strictly does not exceed 5% (v/v) to maintain enzyme conformational stability[1].

-

Quenching & Detection : After 15 minutes, quench the reaction by adding 100 µL of Biomol® Green reagent. Incubate for 5 minutes at room temperature.

-

Readout & Analysis : Measure absorbance at 650 nm. Calculate residual activity relative to a DMSO-only control and fit the data to a 4-parameter logistic equation.

Protocol B: Time-Dependent Covalent Inhibition Assay

Target Application: Nucleophile-driven Enzymes (e.g., D-Amino Acid Oxidase, Serine Hydrolases)

Covalent inhibitors exhibit time-dependent potency. This protocol isolates the inactivation rate (

Step-by-Step Procedure:

-

Buffer Optimization : Prepare the assay buffer at a slightly basic pH (e.g., 50 mM Sodium Pyrophosphate, pH 7.7).

-

Causality: A basic pH ensures that the target active-site residue (e.g., Histidine with an apparent pKa of 6.7) is in its deprotonated, nucleophilic state, which is an absolute requirement for attacking the nosylate group[4].

-

-

Time-Course Pre-incubation : Incubate the enzyme with varying concentrations of the inhibitor (ranging from 0.5× to 10× the anticipated

). -

Aliquoting & Massive Dilution (Self-Validation Step) : At specific time intervals (0, 5, 10, 20, 30, 60 minutes), withdraw a 10 µL aliquot and immediately dilute it 100-fold into a reaction buffer containing a saturating concentration of substrate[4].

-

Causality: This massive dilution combined with high substrate competition effectively "freezes" the inactivation process, ensuring you are measuring only the residual active enzyme at that exact time point.

-

-

Active-Site Validation (Control) : Run a parallel assay pre-incubated with a known reversible competitive inhibitor (e.g., benzoate for D-Amino Acid Oxidase).

-

Causality: If the covalent modification is truly active-site directed, the competitive inhibitor will physically block the nosylate derivative, preventing irreversible inactivation[4]. This creates a self-validating assay system.

-

-

Kinetic Analysis : Plot the natural log of residual activity vs. time to obtain the observed rate constant (

). Then, plot

Quantitative Data Summary

The table below summarizes the kinetic parameters of various phenyl 4-nitrobenzenesulfonate derivatives and related structural analogs across different targets, illustrating the broad applicability of this scaffold.

| Compound Derivative Class | Target Enzyme | Mechanism of Action | Key Kinetic Parameter | Ref |

| N-Benzylidenesulfonohydrazides | MurC / MurD Ligases | Reversible / Competitive | [1] | |

| Eugenol-tosylate congeners | CYP51 (14α-demethylase) | Reversible / Non-competitive | MIC reduction (2-9 fold) | [5] |

| Methyl-p-nitrobenzenesulfonate | D-Amino Acid Oxidase | Covalent (His217 modification) | [4] | |

| Thiosemicarbazone derivatives | Tyrosinase | Reversible | [2] | |

| Isonicotinoylhydrazono derivatives | InhA (Enoyl ACP reductase) | Reversible | 41% inhibition at 50 µM | [3] |

Troubleshooting & Best Practices

-

Background Hydrolysis : The 4-nitrobenzenesulfonate ester is susceptible to aqueous hydrolysis, particularly at elevated pH levels. Always prepare working stocks fresh from dehydrated DMSO aliquots immediately prior to the assay to ensure the integrity of the ester bond.

-

Distinguishing Covalent vs. Slow-Tight Binding : If time-dependent inhibition is observed, utilize rapid dialysis or jump-dilution techniques. A true covalent inhibitor (where the nosylate acts as a leaving group) will show zero recovery of enzyme activity post-dialysis, whereas a slow-tight binder will eventually dissociate.

References[1] Title: Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents

Source : nih.gov URL :[3] Title : Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity Source : semanticscholar.org URL :[5] Title : Synergistic Interactions of Eugenol-tosylate and Its Congeners with Fluconazole against Candida albicans Source : plos.org URL :[2] Title : Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives Source : mdpi.com URL :[4] Title : Methylation of the active center histidine 217 in D-amino acid oxidase by methyl-p-nitrobenzenesulfonate Source : nih.gov URL :

Sources

- 1. Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Methylation of the active center histidine 217 in D-amino acid oxidase by methyl-p-nitrobenzenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic Interactions of Eugenol-tosylate and Its Congeners with Fluconazole against Candida albicans | PLOS One [journals.plos.org]

Application Note: Synthesis of 4-Nitrobenzenesulfonamides via Aminolysis of Phenyl 4-Nitrobenzenesulfonate Intermediates

Executive Summary

The synthesis of complex sulfonamides is a critical operation in drug discovery, particularly in the development of protease inhibitors, anti-inflammatory agents, and selective receptor antagonists[1]. Traditional methodologies rely heavily on the direct reaction of amines with sulfonyl chlorides. However, sulfonyl chlorides are highly moisture-sensitive, prone to rapid hydrolysis, and often yield complex reaction mixtures when reacted with sterically hindered or deactivated amines.

To circumvent these limitations, this application note details a robust, two-phase methodology utilizing phenyl 4-nitrobenzenesulfonate as a bench-stable, highly tunable electrophilic intermediate[2]. By separating the activation and aminolysis steps, researchers can achieve highly controlled sulfonamide formation with superior yields and simplified purification profiles.

Mechanistic Rationale & Causality

The "Stability-Reactivity" Balance

The core advantage of using a phenyl sulfonate intermediate lies in optimizing the leaving group's stability-reactivity profile[3]. Standard phenyl sulfonates are highly stable but often too unreactive toward aminolysis. To solve this, we utilize the 4-nitrobenzenesulfonyl (nosyl) moiety.

-

Electrophilic Activation : The strongly electron-withdrawing para-nitro group withdraws electron density from the sulfur center via both inductive and resonance effects. This dramatically increases the electrophilicity of the sulfur atom, compensating for the fact that phenoxide is a poorer leaving group than chloride.

-

Controlled Aminolysis : When the amine attacks the activated sulfur center, a tetrahedral intermediate is formed. The thermal collapse of this intermediate smoothly expels the phenoxide anion, driving the reaction forward to yield the sulfonamide without the violent exotherm characteristic of sulfonyl chlorides.

-

Moisture Resistance : Unlike sulfonyl chlorides, the phenyl 4-nitrobenzenesulfonate intermediate is highly resistant to ambient moisture, allowing it to be isolated, stored on the benchtop, and used in late-stage functionalization of complex active pharmaceutical ingredients (APIs).

Mechanistic pathway for sulfonamide synthesis via sulfonate intermediate.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating built-in physicochemical checkpoints to ensure experimental success at each stage.

Phase 1: Synthesis of the Bench-Stable Intermediate

Objective: Prepare phenyl 4-nitrobenzenesulfonate from commercial 4-nitrobenzenesulfonyl chloride and phenol[2].

Materials:

-

4-Nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol, 2.21 g)

-

Phenol (1.0 eq, 10 mmol, 0.94 g)

-

Triethylamine (TEA) (1.2 eq, 12 mmol, 1.67 mL)

-

Anhydrous Dichloromethane (DCM) (25 mL)

Procedure:

-

Initiation: Dissolve phenol and TEA in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses exothermic side reactions and prevents the formation of sulfonic anhydrides.

-

Addition: Add 4-nitrobenzenesulfonyl chloride portion-wise over 15 minutes. Causality: Portion-wise addition prevents localized heating and controls the reaction rate.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Quench & Workup: Dilute the reaction with an additional 25 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 × 20 mL), saturated aqueous NaHCO₃ (2 × 20 mL), and brine (20 mL). Causality: HCl protonates and removes unreacted TEA; NaHCO₃ hydrolyzes any residual sulfonyl chloride and removes unreacted phenol as water-soluble sodium phenoxide.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a 4:1 mixture of hexane/ethyl acetate.

Validation Checkpoints:

-

Appearance: Light pink to yellowish crystalline solid.

-

Melting Point: 116–120 °C[2].

-

TLC: R_f = 0.62 (Hexane/Ethyl Acetate 4:1, v/v).

Phase 2: Aminolysis and Sulfonamide Formation

Objective: Convert the phenyl 4-nitrobenzenesulfonate intermediate into the target sulfonamide via nucleophilic displacement[3].

Materials:

-

Phenyl 4-nitrobenzenesulfonate (1.0 eq, 2.0 mmol, 0.55 g)

-

Target Amine (Primary or Secondary) (1.5 eq, 3.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)

Procedure:

-

Preparation: Dissolve the phenyl 4-nitrobenzenesulfonate in anhydrous THF in a sealed reaction vial.

-

Nucleophilic Attack: Add the target amine in a single portion. Causality: The 0.5 eq excess of amine acts as both the driving nucleophile and the acid scavenger for the expelled phenol, eliminating the need for exogenous bases like DBU.

-

Thermal Activation: Heat the reaction mixture to 60 °C (for THF) or 80 °C (for DMF) and stir. Causality: Because phenoxide is a moderate leaving group, thermal energy is required to overcome the activation energy barrier for the collapse of the tetrahedral intermediate.

-

Monitoring: Monitor the reaction via TLC until the complete disappearance of the sulfonate spot (R_f ~0.62).

-

Workup: Concentrate the solvent in vacuo. Redissolve the crude residue in Ethyl Acetate (20 mL) and wash vigorously with 1M NaOH (3 × 15 mL), followed by 1M HCl (1 × 15 mL) and brine. Causality: The NaOH wash is critical; it deprotonates the expelled phenol byproduct, partitioning it into the aqueous layer as sodium phenoxide, leaving the highly pure sulfonamide in the organic phase.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography if trace impurities remain.

Validation Checkpoints:

-

TLC: Appearance of a highly polar, UV-active spot (typically R_f 0.2–0.4 in Hexane/EtOAc 1:1).

-

1H NMR: Complete disappearance of the phenoxide aromatic multiplets (7.1–7.4 ppm) and retention of the characteristic 4-nitrobenzenesulfonyl doublets (approx. 8.35 and 8.10 ppm).

Quantitative Data & Yield Optimization

The aminolysis of phenyl 4-nitrobenzenesulfonate is highly versatile, accommodating a wide range of steric and electronic profiles in the amine nucleophile. The table below summarizes expected reaction parameters and yields based on established aminolysis kinetics of activated sulfonates.

| Amine Nucleophile | Steric Profile | Reaction Time (h) | Temp (°C) | Isolated Yield (%) | Purity (HPLC, %) |

| Benzylamine | Primary, Unhindered | 4 | 60 | 88 | >98 |

| Piperidine | Secondary, Cyclic | 3 | 60 | 91 | >99 |

| Isopropylamine | Primary, Hindered | 6 | 60 | 82 | >98 |

| Aniline | Primary, Deactivated | 12 | 80 | 74 | >95 |

Note: Deactivated aromatic amines (e.g., Aniline) require higher temperatures (80 °C in DMF) and longer reaction times due to the reduced nucleophilicity of the nitrogen lone pair, which is delocalized into the aromatic ring.

References

-

Title : A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists Source : PubMed / nih.gov URL :[Link]

-

Title : Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides Source : ResearchGate URL :[Link]

-

Title : Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response Source : MDPI URL :[Link]

Sources

- 1. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Bioconjugation Techniques Involving 4-Nitrobenzenesulfonate (Nosylate) Esters

Executive Summary

The strategic selection of leaving groups is a critical determinant in the design and execution of bioconjugation workflows. While tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are ubiquitous in organic synthesis, the 4-nitrobenzenesulfonate (nosylate) ester occupies a highly specialized niche. Driven by the strong electron-withdrawing nature of the para-nitro group, nosylates offer an accelerated kinetic profile without the extreme hydrolytic instability characteristic of triflates. This application note provides a comprehensive, causality-driven guide to utilizing nosylate esters in three advanced domains: radiopharmaceutical synthesis, solid-phase peptide engineering, and polymer functionalization.

Chemical Rationale & Reactivity Profile

The fundamental mechanism for attaching a linker to a payload, radiolabel, or biomolecule often relies on an

In bioconjugation, this reactivity profile is a "Goldilocks" solution. Triflates, while extremely reactive, frequently undergo premature hydrolysis in the semi-aqueous environments required for biomolecule handling. Conversely, tosylates may necessitate elevated temperatures or prolonged reaction times that can denature delicate proteins or lead to unacceptable decay of short-lived radioisotopes (e.g.,

Table 1: Comparative Analysis of Sulfonate Ester Leaving Groups

| Leaving Group | Chemical Structure | Relative Reactivity | Conjugate Acid pKa | Bioconjugation Profile |

| Triflate (OTf) | Extremely reactive; highly prone to rapid hydrolysis. | |||

| Nosylate (ONs) | Highly reactive; ideal for rapid radiolabeling ( | |||

| Tosylate (OTs) | Standard reactivity; excellent bench stability. | |||

| Mesylate (OMs) | Least reactive sulfonate; often requires harsh conditions. |

Data synthesized from comparative leaving group kinetics[1].

Radiopharmaceutical Synthesis ( and Labeling)

Tritium Labeling of Maleimide Prosthetic Groups

Thiol-maleimide conjugation is a cornerstone of protein modification. When tracking biomolecules in vivo, tritium (

Fluorine-18 PET Tracer Development

In Positron Emission Tomography (PET), the 109.7-minute half-life of

Workflow of 18F-radiolabeling via nosylate displacement and subsequent bioconjugation.

Protocol A: Synthesis of -Methylated Maleimide Prosthetic Groups

Causality Note: Direct methylation of unprotected maleimides fails due to base-catalyzed ring-opening. A Diels-Alder protection strategy is mandatory to preserve the maleimide core during the alkaline alkylation step[2].

-

Diels-Alder Protection : React N-(2-hydroxyethyl)-maleimide with an excess of 2,5-dimethylfuran at 90°C for 12 hours to form the stable exo-cycloadduct.

-

Deprotonation & Alkylation : Dissolve the purified cycloadduct in anhydrous DMF. Add

(1.5 eq) followed by -

Retro-Diels-Alder Deprotection : Isolate the tritiated intermediate via solid-phase extraction (SPE). Dissolve in toluene and reflux at 110°C for 5 hours. This thermal cycloreversion expels the 2,5-dimethylfuran, unmasking the reactive maleimide double bond.

-

Validation : Purify the final

functionalized maleimide via reverse-phase HPLC. Confirm radiochemical purity (>98%) via radio-TLC.

Solid-Phase Peptide Modification (N-Methylation)

Peptide therapeutics often suffer from poor membrane permeability and rapid proteolytic degradation. Backbone N-methylation is a proven strategy to enhance both bioavailability and target affinity (e.g., increasing the binding affinity of peptides to the HIV-1 Frameshift-Stimulating RNA)[3]. Methyl 4-nitrobenzenesulfonate is the premier reagent for on-resin N-methylation. Unlike methyl iodide, methyl nosylate provides quantitative alkylation of sulfonamide-protected amines rapidly and without inducing chiral racemization[3].

Solid-phase N-methylation workflow using methyl nosylate.

Protocol B: On-Resin Peptide N-Methylation using Methyl Nosylate

Causality Note: Direct alkylation of primary amines inevitably leads to over-alkylation (quaternary amines). The Fukuyama-type sulfonamide activation is required to restrict alkylation to a single methyl group[3].

-

Sulfonamide Activation : Swell the resin-bound peptide (bearing a free N-terminal amine) in dichloromethane (DCM). Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq) and 2,4,6-collidine (10 eq). Agitate at room temperature for 1 hour. Wash the resin thoroughly with DMF.

-

Site-Specific N-Methylation : To the resin, add a solution of methyl 4-nitrobenzenesulfonate (5 eq) and the strong, non-nucleophilic base MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) (3 eq) in anhydrous DMF. Agitate for 30 minutes. Mechanism: MTBD efficiently deprotonates the acidic sulfonamide proton, while the highly reactive nosylate ester drives the

alkylation to 100% completion. -

Sulfonamide Cleavage : Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF for 30 minutes. The thiolate nucleophile attacks the electron-deficient aromatic ring of the NBS group (via Meisenheimer complex), releasing the secondary N-methyl amine.

-

Validation : Cleave a 2 mg micro-aliquot of resin using TFA/TIPS/